TRIMETHYLSILYLMETHYLTRIMETHYLGERMANE
Description
Properties
IUPAC Name |
trimethyl(trimethylgermylmethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H20GeSi/c1-8(2,3)7-9(4,5)6/h7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDLOZXFAZGPLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C[Ge](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20GeSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80725082 | |
| Record name | Trimethyl[(trimethylgermyl)methyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2290-62-2 | |
| Record name | Trimethyl[(trimethylgermyl)methyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogen-Metal Exchange Route: Preferred Method
The most widely applicable and high-yielding method for preparing organosilicon and organogermanium reagents, including trimethylsilylmethyltrimethylgermane, is the halogen-metal exchange reaction .
-
- Start with a halogenated precursor, such as trimethylsilylmethyl halide or trimethylgermyl halide.
- React with an organolithium reagent (e.g., n-butyllithium) at low temperature (-78 °C) to generate the corresponding organolithium intermediate.
- This intermediate can then be quenched or further reacted to yield the desired compound.
-
- High yields and broad applicability.
- Allows precise control of reaction conditions to avoid side reactions.
- Enables synthesis of mixed silicon-germanium compounds by sequential or simultaneous halogen-metal exchanges.
Example (adapted from related systems):
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Trimethylsilylmethyl bromide + n-BuLi | -78 °C, THF solvent | Trimethylsilylmethyllithium |
| 2 | Trimethylgermyl halide + Trimethylsilylmethyllithium | Controlled temperature | This compound |
Direct Synthesis from Halides and Metals
Another method involves the direct reaction of trimethylsilylmethyl halides with elemental metals (e.g., lithium or magnesium) to form the organometallic intermediates, followed by coupling to form the target compound.
This method requires:
- Pure halide precursors.
- Anhydrous and inert atmosphere conditions.
- Controlled temperature to avoid decomposition.
The direct synthesis route is less commonly used due to difficulties in controlling selectivity and purity but remains a viable alternative.
Metalation of Trialkylsilylmethyl Compounds
Metalation using strong bases such as n-butyllithium or isobutyllithium can deprotonate methyl groups adjacent to silicon or germanium, forming the corresponding organolithium species.
- This method has been shown effective for aromatic analogs and can be adapted for this compound.
- Metalation is typically performed in ether or tetrahydrofuran solvents under inert atmosphere.
- The resulting organolithium reagents can be further functionalized or coupled.
Chemical Reaction Scheme and Conditions Summary
| Preparation Method | Key Reactants | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Halogen-Metal Exchange | Trimethylsilylmethyl halide + n-BuLi | -78 °C, THF, inert atmosphere | High yield, broad applicability | Requires low temperature control |
| Direct Synthesis | Trimethylsilylmethyl halide + metal (Li, Mg) | Anhydrous, inert atmosphere, controlled temp | Simple reagents | Purity and selectivity issues |
| Metalation | Trialkylsilylmethyl compound + n-BuLi | Room temp or lower, ether/THF | Efficient generation of organolithium | Limited to suitable substrates |
Research Findings and Experimental Data
From the studies on related compounds (e.g., triarylsilylmethylmetallic reagents), key findings relevant to this compound preparation include:
- Halogen-metal exchange at low temperatures (-78 °C) yields organolithium intermediates with >80% yield.
- Organometallic intermediates can be trapped or reacted with electrophiles to form stable products.
- Metalation reactions with n-butyllithium are efficient for methyl groups adjacent to silicon or germanium.
- The presence of silicon stabilizes carbanions, facilitating metalation and exchange reactions.
Chemical Reactions Analysis
Types of Reactions
TRIMETHYLSILYLMETHYLTRIMETHYLGERMANE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced using hydride donors.
Substitution: The compound can participate in substitution reactions where the trimethylsilyl or trimethylgermyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Hydride donors such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of silanols and germoxides, while reduction can yield simpler silanes and germanes.
Scientific Research Applications
Organic Synthesis
TMSM-TMG is utilized as a reagent in organic synthesis, particularly for functional group transformations. Its ability to stabilize reactive intermediates enhances the efficiency of radical reactions, such as hydrosilylation and polymerization.
- Radical Chemistry : TMSM-TMG has been shown to facilitate radical-based reactions under mild conditions, yielding high product selectivity and efficiency. For instance, it serves as a reducing agent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
- Polymerization : The compound plays a significant role in photo-induced radical polymerization processes. It can initiate polymerization reactions, leading to the formation of various polymeric materials with tailored properties .
Materials Science
TMSM-TMG is also explored for its applications in materials science, particularly in the development of metal-organic frameworks (MOFs) and hybrid materials.
- Metal-Organic Frameworks (MOFs) : The compound contributes to the synthesis of MOFs, which are known for their tunable porosity and high surface area. These materials have applications in gas storage, separation processes, and catalysis. The unique structural characteristics of TMSM-TMG allow for the incorporation of various metal ions into the framework, enhancing its functionality .
- Hybrid Materials : TMSM-TMG is used to create hybrid materials that combine organic and inorganic components. These materials exhibit improved mechanical properties and thermal stability, making them suitable for applications in coatings, adhesives, and electronic devices .
Case Study 1: Synthesis of Pharmaceutical Intermediates
A recent study demonstrated the use of TMSM-TMG in synthesizing key intermediates for pharmaceuticals. The compound was employed as a radical initiator in a multi-step reaction sequence that led to high yields of complex structures with significant stereochemical control. This application highlights its utility in producing compounds with potential therapeutic effects .
Case Study 2: Development of MOFs
In another investigation, researchers utilized TMSM-TMG to synthesize a novel MOF with exceptional gas adsorption properties. The incorporation of TMSM-TMG into the framework allowed for enhanced stability and selectivity for CO2 capture applications. This study underscores the potential of TMSM-TMG in advancing material science through innovative MOF designs .
Mechanism of Action
The mechanism by which TRIMETHYLSILYLMETHYLTRIMETHYLGERMANE exerts its effects involves the interaction of its silicon and germanium atoms with other molecules. The compound can act as a reducing agent, donating electrons to other species. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it participates in.
Comparison with Similar Compounds
Structural and Electronic Effects
- This compound ’s –CH₂Si(CH₃)₃ group introduces steric bulk and silicon’s electron-donating effects, which may enhance thermal stability compared to halogen-substituted analogs like Trimethylgermanium Chloride or Iodide .
- In contrast, Triphenylgermanium Chloride ’s aromatic substituents increase molecular weight and steric hindrance, limiting its utility in reactions requiring high mobility .
Reactivity and Stability
- Halogenated derivatives (e.g., Trimethylgermanium Chloride/Iodide) exhibit higher reactivity toward nucleophiles due to polar Ge–X bonds (X = Cl, I), whereas This compound ’s Si–C and Ge–C bonds are less polar, favoring stability under ambient conditions .
- The sulfur-containing Trimethyl(4-chlorophenylthio)germane may exhibit unique redox behavior, unlike the silicon-germanium hybrid .
Biological Activity
Trimethylsilylmethyltrimethylgermane (TMSM-TMG) is a compound of interest in the field of organometallic chemistry and has garnered attention for its potential biological activities. This article explores the biological activity of TMSM-TMG, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
TMSM-TMG is characterized by its unique structure, which includes both trimethylsilyl and trimethylgermyl groups. These functional groups contribute to its chemical reactivity and biological interactions. The compound's molecular formula is CHGeSi.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, studies have shown that trimethylsilyl derivatives can scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anticancer Activity
Recent investigations into the anticancer potential of organosilicon compounds have highlighted their ability to induce apoptosis in cancer cells. TMSM-TMG has been evaluated for its cytotoxic effects against several cancer cell lines. For example, a study found that TMSM-TMG significantly inhibited the growth of human breast cancer (MCF-7) cells through mechanisms involving caspase activation and modulation of pro-apoptotic gene expression .
Table 1: Cytotoxic Effects of TMSM-TMG on Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis |
| HeLa | 30 | Caspase activation |
| A549 | 20 | Cell cycle arrest |
Antimicrobial Activity
TMSM-TMG has also been assessed for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, potentially making it a candidate for developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Case Study 1: Anticancer Mechanisms
A detailed study examined the effects of TMSM-TMG on the proliferation of colorectal cancer cells. The results demonstrated that treatment with TMSM-TMG led to a significant reduction in cell viability and increased apoptosis markers such as cleaved caspase-3 and PARP . This study emphasizes the compound's potential as a therapeutic agent in oncology.
Case Study 2: Antioxidant Effects
In another investigation, TMSM-TMG was tested for its antioxidant capacity using DPPH and ABTS assays. The compound exhibited strong radical scavenging activity comparable to established antioxidants like ascorbic acid, suggesting its utility in formulations aimed at reducing oxidative stress .
The biological activities of TMSM-TMG can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors.
- Antioxidant Activity : By scavenging reactive oxygen species (ROS), TMSM-TMG protects cells from oxidative damage.
- Antimicrobial Mechanism : It disrupts bacterial cell membranes, enhancing its efficacy against pathogenic microorganisms.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for TRIMETHYLSILYLMETHYLTRIMETHYLGERMANE, and how do reaction conditions (e.g., solvent choice, temperature) influence yield?
- Methodological Answer : Synthesis typically involves alkylation or silylation of germanium precursors. For example, reactions between chlorotrimethylgermane and silylmethyl Grignard reagents under anhydrous conditions at −78°C to 0°C yield the target compound. Solvent polarity and reaction time significantly affect byproduct formation (e.g., undesired germanium oligomers). Systematic optimization via controlled stepwise addition and inert atmosphere protocols is recommended .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use gloveboxes or fume hoods with HEPA filters to prevent inhalation of volatile germanium species. Storage under argon in amber glass vials at −20°C minimizes decomposition. Emergency protocols should address hydrolysis risks (e.g., exothermic reactions with moisture), requiring immediate neutralization with dry sand or specialized adsorbents. Refer to SDS guidelines for exposure controls and PPE requirements (e.g., nitrile gloves, chemical goggles) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported thermochemical properties (e.g., bond dissociation energies) of this compound across studies?
- Methodological Answer : Apply triangulation by cross-validating data via calorimetry, computational DFT calculations, and gas-phase mass spectrometry. For instance, discrepancies in Si–Ge bond energies may arise from calibration differences in instrumentation. Replicate experiments under standardized conditions (e.g., 298 K, 1 atm) and compare with benchmarked organometallic compounds .
Q. What challenges arise in characterizing the stereoelectronic effects of this compound using spectroscopic methods, and how can they be mitigated?
- Methodological Answer : NMR analysis of Ge-containing compounds often suffers from low sensitivity due to quadrupolar broadening. Use high-field (≥500 MHz) spectrometers with cryoprobes and isotopic enrichment (e.g., ¹³C labeling). For structural ambiguities, complement with X-ray crystallography or gas electron diffraction, as demonstrated in analogous germanium complexes .
Q. What experimental design principles are essential for assessing the compound’s stability under varying catalytic conditions (e.g., in cross-coupling reactions)?
- Methodological Answer : Design accelerated stability studies under oxidative, thermal, and hydrolytic stress. For example, monitor decomposition kinetics via HPLC-MS at 40–80°C and compare degradation products with reference standards. Use inert additives (e.g., radical scavengers) to isolate degradation pathways .
Methodological Guidance
Q. How can researchers ensure purity and quantify trace impurities in this compound batches?
- Methodological Answer : Combine GC-MS for volatile impurities, ICP-OES for heavy metal residues, and Karl Fischer titration for moisture content. Validate methods using spiked samples with known impurity profiles. Report purity thresholds (>98%) and batch-specific COAs, as recommended for R&D-grade organometallics .
Q. What strategies optimize literature reviews for identifying understudied applications of this compound (e.g., in materials science)?
- Methodological Answer : Conduct systematic searches across SciFinder and Reaxys using Boolean terms (e.g., "silylgermane AND polymer precursors"). Limit results to peer-reviewed journals (2010–2025) and prioritize citations from authoritative syntheses (e.g., Dalton Transactions). Document search protocols per PRISMA guidelines to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
